6-Chloroindole-5-carbonitrile

CAS No.: 1423120-66-4

Cat. No.: VC3211529

Molecular Formula: C9H5ClN2

Molecular Weight: 176.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423120-66-4 |

|---|---|

| Molecular Formula | C9H5ClN2 |

| Molecular Weight | 176.6 g/mol |

| IUPAC Name | 6-chloro-1H-indole-5-carbonitrile |

| Standard InChI | InChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H |

| Standard InChI Key | MRYYCCSCMQNXIG-UHFFFAOYSA-N |

| SMILES | C1=CNC2=CC(=C(C=C21)C#N)Cl |

| Canonical SMILES | C1=CNC2=CC(=C(C=C21)C#N)Cl |

Introduction

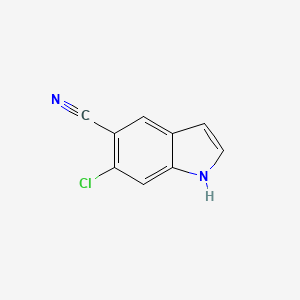

Chemical Identity and Structure

6-Chloroindole-5-carbonitrile is an indole derivative characterized by a chlorine atom at the 6-position and a carbonitrile group at the 5-position of the indole ring system. This compound features the classic indole heterocyclic structure with two important functional modifications that significantly influence its chemical behavior and potential applications.

Basic Chemical Information

The compound is identified through several standardized chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1423120-66-4 |

| Molecular Formula | C9H5ClN2 |

| Molecular Weight | 176.6 g/mol |

| IUPAC Name | 6-chloro-1H-indole-5-carbonitrile |

| Synonyms | 6-Chloroindole-5-carbonitrile; 6-chloro-1H-indole-5-carbonitrile |

| InChI | InChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H |

| Canonical SMILES | C1=CNC2=C1C=C(C(=C2)Cl)C#N |

The compound consists of a bicyclic structure with a pyrrole ring fused to a benzene ring (forming the indole scaffold), with two key substituents: a chlorine atom at position 6 and a carbonitrile (C≡N) group at position 5 .

Structural Features

The indole nucleus of 6-Chloroindole-5-carbonitrile contains a nitrogen-containing five-membered pyrrole ring fused with a six-membered benzene ring. The nitrogen atom in the pyrrole portion contributes to the compound's slightly basic properties and potential for hydrogen bonding. The presence of the electronegative chlorine atom at position 6 affects the electron distribution across the molecule, while the carbonitrile group at position 5 introduces a strong electron-withdrawing character .

This combination of substituents creates unique electronic properties that influence the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions. The carbonitrile group also serves as a versatile functional handle that can be transformed into various other functional groups, enhancing the compound's utility in synthetic chemistry .

Physical and Chemical Properties

6-Chloroindole-5-carbonitrile exhibits distinctive physical and chemical properties that are important considerations for its handling, storage, and potential applications. Many of these properties are consistent with its structural features, particularly the presence of the carbonitrile group and chlorine substituent.

Physical Properties

The physical characteristics of 6-Chloroindole-5-carbonitrile have been determined through both experimental methods and predictive modeling:

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | - |

| Boiling Point | 393.3±22.0 °C | Predicted |

| Density | 1.41±0.1 g/cm³ | Predicted |

| pKa | 14.72±0.30 | Predicted |

| LogP | 2.69298 | - |

The relatively high boiling point is consistent with the compound's molecular weight and the presence of hydrogen bonding capabilities through the N-H group of the indole core. The moderate lipophilicity (LogP value) suggests a balance between hydrophilic and hydrophobic properties, which can be advantageous for certain biological applications where membrane permeability is important .

Chemical Reactivity

The reactivity of 6-Chloroindole-5-carbonitrile is primarily defined by its functional groups:

-

The indole N-H group can participate in hydrogen bonding and can be deprotonated under basic conditions, allowing for N-alkylation reactions.

-

The carbonitrile group (C≡N) is susceptible to nucleophilic addition reactions and can be hydrolyzed to form carboxylic acids or reduced to form amines.

-

The chlorine substituent at the 6-position activates the aromatic ring toward nucleophilic aromatic substitution reactions, potentially allowing for further functionalization .

This combination of reactive sites makes 6-Chloroindole-5-carbonitrile versatile as a synthetic intermediate in the preparation of more complex molecules, particularly those with potential biological activity.

| Category | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| GHS Symbol | - |

| Precautionary Statement | Details |

|---|---|

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Storage Conditions | Sealed in dry container at room temperature |

Researchers working with this compound should follow standard laboratory safety protocols, including the use of appropriate personal protective equipment, proper ventilation, and careful waste disposal procedures .

| Supplier | Product Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | C383775 | - | 100 mg | $200 |

| Crysdot | CD11259389 | 95+% | 250 mg | $260 |

| Crysdot | CD11259389 | 95+% | 1 g | $530 |

| Alichem | 1423120664 | - | 250 mg | $457.8 |

| Chemenu | CM235746 | 95% | 1 g | $888 |

| AChemBlock | U139448 | 97% | - | - |

| Angene Chemical | AG0034CP | - | - | - |

This pricing information indicates that 6-Chloroindole-5-carbonitrile is a specialty chemical with relatively high cost per gram, suggesting complex synthesis or purification requirements .

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) of chloroindoles provides context for potential applications of 6-Chloroindole-5-carbonitrile in various research fields.

SAR Studies on Related Chloroindoles

Research on other chloroindoles has provided insights into how structural modifications affect biological activity:

-

Substitutions at the fourth and fifth positions of the indole moiety have been found to favor antimicrobial activity, suggesting that 6-Chloroindole-5-carbonitrile, with its substitution at the fifth position, may exhibit similar properties .

-

The position of the chlorine substituent on the indole ring significantly influences biological activity, with research showing that 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole inhibit biofilm formation by approximately 67% at concentrations of 20 μg/ml .

-

The presence of electron-withdrawing groups, such as the carbonitrile group in 6-Chloroindole-5-carbonitrile, may enhance binding to specific biological targets through electrostatic interactions or hydrogen bonding, potentially modifying the compound's biological activity profile compared to simpler chloroindoles .

These structure-activity relationships provide a framework for predicting and interpreting potential biological activities of 6-Chloroindole-5-carbonitrile, guiding future research directions.

Research Context and Related Compounds

Placing 6-Chloroindole-5-carbonitrile in the broader context of indole chemistry and related compounds helps to understand its significance and potential applications.

Relationship to Other Indole Derivatives

Indole derivatives constitute an important class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemistry. Several related compounds provide context for understanding the potential utility of 6-Chloroindole-5-carbonitrile:

-

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid, another halogenated indole derivative, has been investigated for antiviral, anticancer, and antimicrobial properties.

-

Indole derivatives have been reported to modulate bacterial behaviors, with compounds like 3-indolylacetonitrile inhibiting E. coli O157:H7 biofilm formation .

-

The basic indole structure is found in numerous naturally occurring compounds and pharmaceuticals, including the neurotransmitter serotonin and various alkaloids with significant biological activities.

The specific substitution pattern in 6-Chloroindole-5-carbonitrile—combining a chlorine atom and a carbonitrile group—creates a unique electronic profile that may confer distinctive properties compared to other indole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume